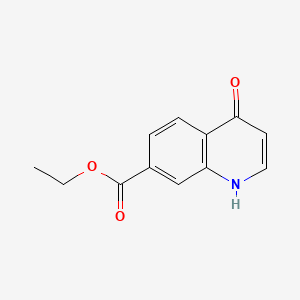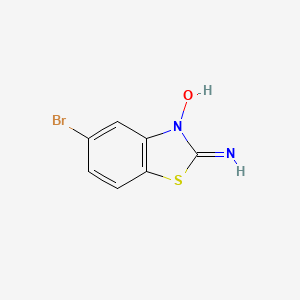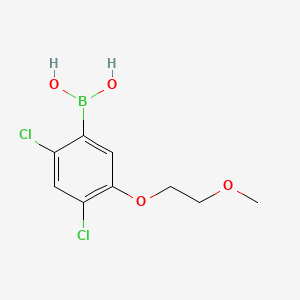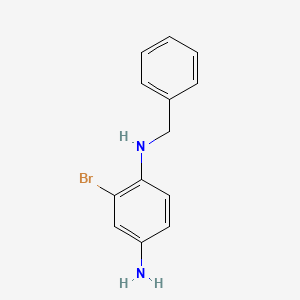
1-N-benzyl-2-bromobenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-N-benzyl-2-bromobenzene-1,4-diamine” is a chemical compound with the molecular formula C13H13BrN2 . It has a molecular weight of 277.165. This compound is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with two amine groups and one bromine atom attached. The benzene ring also has a benzyl group attached to it .Wissenschaftliche Forschungsanwendungen
Brominated Compounds in Industry and Environment
Brominated compounds, like "1-N-benzyl-2-bromobenzene-1,4-diamine", often find applications in flame retardants, polymer additives, and in the synthesis of various industrial chemicals. A review on novel brominated flame retardants (NBFRs) highlighted their occurrence in indoor air, dust, consumer goods, and food. The study emphasizes the need for research on their occurrence, environmental fate, and toxicity, noting large knowledge gaps for many NBFRs not included in monitoring programs. It suggests the necessity for further research on indoor environments, emission sources, and potential leaching of these compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Synthetic Applications
Aromatic diamines serve as key intermediates in the synthesis of complex molecules. For example, "A Practical Synthesis of 2-Fluoro-4-bromobiphenyl" discusses the synthesis of a key intermediate for flurbiprofen, a non-steroidal anti-inflammatory material. This study showcases the challenges and innovations in synthesizing brominated aromatic compounds, which could be similar to those encountered with "this compound" (Qiu et al., 2009).
Environmental and Health Considerations
The environmental and health impacts of brominated compounds and aromatic diamines are significant considerations. For instance, studies on plastic scintillators based on polymethyl methacrylate review the scintillation properties of these materials, indicating potential applications in radiation detection and safety. Adjustments in the chemical composition, such as replacing conventional solvents with safer alternatives, are explored to maintain efficiency without compromising health and environmental safety (Salimgareeva & Kolesov, 2005).
Wirkmechanismus
Target of Action
Given its structural similarity to benzene derivatives, it may interact with similar biological targets .
Mode of Action
The mode of action of 1-N-benzyl-2-bromobenzene-1,4-diamine involves electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond, forming the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .
Biochemical Pathways
The compound’s electrophilic aromatic substitution mechanism suggests it may influence pathways involving aromatic compounds .
Pharmacokinetics
Its molecular weight (27716) and topological polar surface area (38Ų) suggest it may have reasonable bioavailability .
Result of Action
Its electrophilic aromatic substitution mechanism suggests it may induce changes in the structure of aromatic compounds .
Eigenschaften
IUPAC Name |
1-N-benzyl-2-bromobenzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJHSVXFKKQUPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
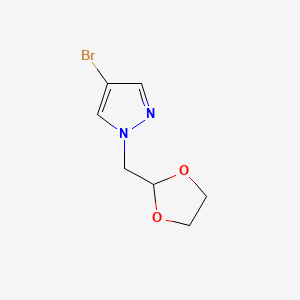
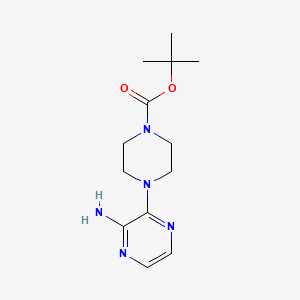
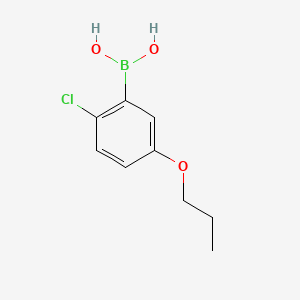

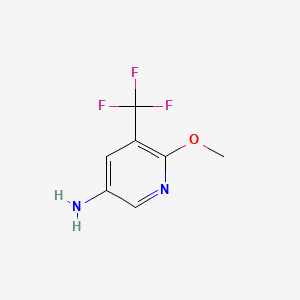



![2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol](/img/structure/B581449.png)
